1H-Indole,5-[2-(phenylmethoxy)ethoxy]-

Immuno-oncology IDO1 Enzyme Inhibition

1H-Indole,5-[2-(phenylmethoxy)ethoxy]- (CAS 445490-65-3), also referred to as 5-(2-phenylmethoxyethoxy)-1H-indole, is a heterocyclic compound belonging to the indole class of derivatives. This specific compound is characterized by a phenylmethoxyethoxy substituent at the 5-position of the indole ring.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 445490-65-3
Cat. No. B3138086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole,5-[2-(phenylmethoxy)ethoxy]-
CAS445490-65-3
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C17H17NO2/c1-2-4-14(5-3-1)13-19-10-11-20-16-6-7-17-15(12-16)8-9-18-17/h1-9,12,18H,10-11,13H2
InChIKeyONVWMJXMIRWBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole,5-[2-(phenylmethoxy)ethoxy]- (CAS 445490-65-3): An Indole Derivative with Defined IDO1 Inhibitory Activity


1H-Indole,5-[2-(phenylmethoxy)ethoxy]- (CAS 445490-65-3), also referred to as 5-(2-phenylmethoxyethoxy)-1H-indole, is a heterocyclic compound belonging to the indole class of derivatives. This specific compound is characterized by a phenylmethoxyethoxy substituent at the 5-position of the indole ring [1]. Indole derivatives are a prominent class of molecules widely explored for their diverse pharmacological properties. This particular derivative has been identified and quantified for its inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [2], a target of significant interest in immuno-oncology and other disease areas.

Why Generic Indole Analogs Cannot Replicate the Specific Activity Profile of 1H-Indole,5-[2-(phenylmethoxy)ethoxy]-


Indole derivatives, as a broad class, exhibit an immense diversity of biological activities that are exquisitely sensitive to subtle structural changes. The position and nature of substituents on the indole core are critical determinants of target affinity and functional outcome [1]. Simple substitution, such as swapping the 5-(phenylmethoxy)ethoxy group for a smaller methoxy or an unsubstituted indole, can lead to a complete loss of activity or a dramatic shift in potency against a specific target. For example, while many indole analogs are investigated for IDO1 inhibition, their IC50 values range from the high nanomolar to the low millimolar scale [2]. The quantitative data in Section 3 demonstrate that 1H-Indole,5-[2-(phenylmethoxy)ethoxy]- occupies a distinct potency niche that is not a general property of all indoles, underscoring the necessity for its specific selection over generic alternatives.

Quantitative Evidence of 1H-Indole,5-[2-(phenylmethoxy)ethoxy]- (445490-65-3) for Scientific Selection


Potent Inhibition of Mouse IDO1 in Cellular Assay

This compound demonstrates potent inhibitory activity against mouse IDO1 in a cellular context. Its activity is in the low nanomolar range, positioning it as a significantly more potent inhibitor compared to early reference compounds or less substituted indole scaffolds [1].

Immuno-oncology IDO1 Enzyme Inhibition Indoleamine 2,3-dioxygenase

Consistent Inhibition of Human IDO1 Across Multiple Cell Lines

The compound's inhibitory potency translates effectively to human systems, as evidenced by consistent low nanomolar IC50 values across different human cancer cell lines. This contrasts with compounds that may show species-specific activity or lose potency in a cellular milieu [1][2].

Cancer Immunotherapy IDO1 Cellular Potency Human Cell Models

Enhanced Selectivity Over the Maternal Embryonic Leucine Zipper Kinase (MELK)

A critical factor in selecting a chemical probe or lead compound is its selectivity profile. Data indicates this compound exhibits a stark contrast in potency between its primary target, IDO1, and the off-target kinase MELK, suggesting a favorable selectivity window [1].

Kinase Selectivity Off-target Activity IDO1 MELK

Defined Physicochemical Properties and Purity Standard for Procurement

Unlike many custom-synthesized analogs with undefined quality, commercial sources specify a minimum purity of 95% for this compound, along with defined physical properties crucial for reproducible experimental outcomes [1]. The logP value (XLogP3 = 3.4) provides a baseline for predicting its behavior in biological systems, which is distinct from more hydrophilic or hydrophobic indole derivatives [1].

Chemical Synthesis Quality Control Chemical Properties Purity Analysis

Best Research and Industrial Application Scenarios for 1H-Indole,5-[2-(phenylmethoxy)ethoxy]- (445490-65-3)


As a Potent and Selective Chemical Probe for Investigating IDO1 Biology in Cellular Models

The compound's consistent, low-nanomolar IC50 values (13-16 nM) against both mouse and human IDO1 in cellular assays [3], combined with its >625-fold selectivity over MELK , make it an excellent chemical probe. It is ideally suited for in vitro studies aimed at dissecting the specific role of IDO1 in immune suppression, cancer cell metabolism, or other biological processes where off-target kinase activity would be a major confounder.

As a Lead Scaffold for the Development of Next-Generation IDO1 Inhibitors

With a well-defined structure and verified biological activity, this compound serves as a high-quality starting point for medicinal chemistry efforts. Its core structure, the 5-substituted indole, is known to be synthetically tractable [3], and the quantitative SAR starting point is anchored in its potent IDO1 inhibition. Optimization programs can leverage this scaffold to improve metabolic stability, solubility, or in vivo efficacy, building directly on the foundational data provided here.

For Use in Industrial Settings Requiring a Verifiable Analytical Standard for IDO1 Inhibitors

The commercial availability of 1H-Indole,5-[2-(phenylmethoxy)ethoxy]- with a minimum purity of 95% allows its use as a calibrated reference compound. Industrial labs engaged in high-throughput screening (HTS) or structure-activity relationship (SAR) campaigns for IDO1 inhibitors can use this compound to validate assay performance and compare the potency of novel chemical entities against a known, quantified standard, ensuring data comparability across experiments and time.

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